2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the following steps:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This can be achieved through the annulation of a pyrimidine moiety to a triazole ring or vice versa.
Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with 4-fluorobenzyl chloride under basic conditions.
Attachment of the piperidyl group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl moiety.
Reduction: Reduction reactions can occur at the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Oxidized derivatives of the piperidyl moiety.
Reduction: Reduced derivatives of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Substitution: Substituted derivatives at the 4-fluorobenzyl group.
Scientific Research Applications
2-[1-(4-Fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other biologically active compounds.
Biology: Studied for its potential as a CDK2 inhibitor, which is important for cell cycle regulation.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit CDK2.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness: 2-[1-(4-Fluorobenzyl)-3-piperidyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H20FN7 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H20FN7/c1-25-18-16(9-22-25)19-23-17(24-27(19)12-21-18)14-3-2-8-26(11-14)10-13-4-6-15(20)7-5-13/h4-7,9,12,14H,2-3,8,10-11H2,1H3 |
InChI Key |
OWSXEXJITBTBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCCN(C4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.